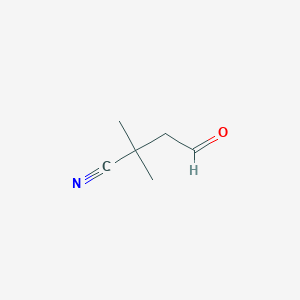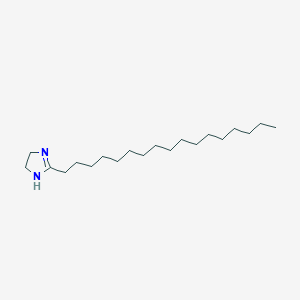
2,2-Dimethyl-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, which was achieved under microwave irradiation without a catalyst and in a solvent-free environment . Another related compound, 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, was synthesized through the reaction of aromatic aldehydes with phosphorylated Michael's acceptors . These methods suggest potential pathways for the synthesis of 2,2-Dimethyl-4-oxobutanenitrile, which may involve similar catalyst-free conditions or the use of Michael acceptors.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(4-nitrophenyl)-5,6,7,8-hexahydroquinoline-3-carbonitrile revealed a triclinic space group with specific unit cell parameters . The related structures often exhibit hydrogen bonding and van der Waals interactions, which are crucial for crystal packing .
Chemical Reactions Analysis
The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties indicates that compounds with the 4-oxobutanenitrile core can undergo significant structural changes under certain conditions, such as in the presence of acetic acid and ammonium acetate . This suggests that this compound could also be reactive under similar conditions, potentially leading to novel acceptors for donor–acceptor chromophores.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a slightly distorted square-planar arrangement of the central four-membered ring, which could imply that this compound might also exhibit interesting geometric configurations . Additionally, the presence of hydrogen bonds and other non-covalent interactions in the crystal structures of related compounds suggests that this compound may also form similar interactions, affecting its solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Synthesis of Heterocycles
2,2-Dimethyl-4-oxobutanenitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized to synthesize new Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Khalik, 1997). Similarly, the Knoevenagel condensation of aldehydes with 3-oxobutanenitrile has been explored to prepare 2-arylidene-3-oxobutanenitrile derivatives, which further react to synthesize 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the versatility of this nitrile in constructing complex molecular architectures (Han et al., 2015).
Antiviral and Anticancer Applications
A study demonstrated a synthetic approach to 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, which were then tested for their antiviral and anticancer activities. Molecular docking studies revealed that specific compounds exhibited promising activity against both SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, highlighting the potential of this compound derivatives in developing new therapeutic agents (Yaccoubi et al., 2022).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2,2-dimethyl-4-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2,5-7)3-4-8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOLLMSOPKBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376722 |
Source


|
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18240-73-8 |
Source


|
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)






